molecular formula C10H16Cl2N2O2 B2928154 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride CAS No. 1774895-88-3

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Cat. No.: B2928154
CAS No.: 1774895-88-3
M. Wt: 267.15
InChI Key: JLXXPVQGBVBNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride typically involves the reaction of 3-methoxypyridine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypyridine: A precursor in the synthesis of 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride.

    2-(Pyrrolidin-3-yloxy)pyridine: A structurally similar compound with different functional groups.

    Pyridine Derivatives: Various derivatives of pyridine with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-2-pyrrolidin-3-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-5-12-10(9)14-8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXXPVQGBVBNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)OC2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.